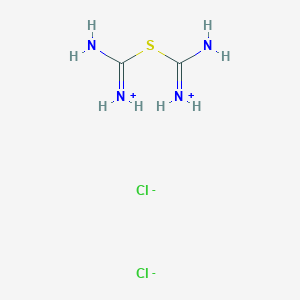

Thiodiformamidinium dichloride

Description

Thiodiformamidinium dichloride (systematic name: carbamimidoyldisulfanylmethanimidamide dihydrochloride) is a sulfur-containing formamidine derivative characterized by a disulfide (-S-S-) bridge linking two formamidine groups, with two hydrochloride counterions . Its molecular formula is C₂H₈N₄S₂·2HCl, and it is commonly used as a reagent in organic synthesis, particularly in nucleophilic addition and coupling reactions . Synonyms include Dithioformamidine dihydrochloride, Formamidine disulfide dihydrochloride, and Dithiourea dihydrochloride, reflecting its structural and functional versatility .

Properties

CAS No. |

29510-13-2 |

|---|---|

Molecular Formula |

C2H8Cl2N4S |

Molecular Weight |

191.08 g/mol |

IUPAC Name |

[amino-[amino(azaniumylidene)methyl]sulfanylmethylidene]azanium;dichloride |

InChI |

InChI=1S/C2H6N4S.2ClH/c3-1(4)7-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |

InChI Key |

RSLZKBYINUAHLM-UHFFFAOYSA-N |

Canonical SMILES |

C(=[NH2+])(N)SC(=[NH2+])N.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiodiformamidinium dichloride can be synthesized through the reaction of thiourea with hydrochloric acid. The reaction typically involves dissolving thiourea in water and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows:

CS(NH₂)₂+2HCl→C₂H₈Cl₂N₄S

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Thiodiformamidinium dichloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfur-containing compounds.

Reduction: It can be reduced to form simpler thiourea derivatives.

Substitution: It can participate in substitution reactions where the chloride ions are replaced by other anions or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield simpler thiourea compounds.

Scientific Research Applications

Thiodiformamidinium dichloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of thiodiformamidinium dichloride involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its thiourea groups can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The exact pathways and targets depend on the specific application and conditions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Insights

This compound vs. Bipyridinium Salts (Paraquat/Diquat):

- Structural Differences: this compound features a disulfide bridge between formamidine groups, whereas Paraquat and Diquat are bipyridinium salts with aromatic nitrogen centers. The disulfide in Thiodiformamidinium enhances its redox activity, enabling applications in electron-transfer reactions . In contrast, Paraquat’s herbicidal activity arises from its ability to generate reactive oxygen species in plants .

- Counterion Impact: Thiodiformamidinium’s dual HCl counterions improve solubility in polar solvents, critical for its role in synthesis . Paraquat and Diquat use chloride or bromide ions, which influence their environmental persistence and toxicity .

Comparison with 1,2-Dichloroethane: While 1,2-dichloroethane (EDC) is a solvent used in Thiodiformamidinium synthesis , it lacks functional groups for chemical reactivity. EDC’s high volatility and carcinogenicity contrast with Thiodiformamidinium’s stability and role as a synthetic building block .

Quaternary Ammonium Compounds (e.g., Didecyldimonium chloride):

- Didecyldimonium chloride’s long alkyl chains and single chloride ion make it a surfactant, whereas Thiodiformamidinium’s nitrogen-rich backbone supports coordination chemistry and catalysis .

Biological Activity

Thiodiformamidinium dichloride is a chemical compound that has garnered interest in various fields, particularly in biology and medicine. Its structure suggests potential reactivity and interaction with biological molecules, which could lead to significant biological activities.

Chemical Structure and Properties

- Chemical Formula : C₄H₈Cl₂N₂S

- Molecular Weight : 195.09 g/mol

- IUPAC Name : this compound

The presence of sulfur in its structure may confer unique properties that affect its biological activity, such as its ability to form bonds with various biomolecules.

This compound may exhibit biological activity through several mechanisms:

- Enzyme Inhibition : It can potentially inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may also possess this ability.

- Cellular Interaction : The compound may interact with cellular membranes or proteins, altering their function and leading to various biological effects.

Case Studies and Research Findings

- Antimicrobial Studies : Research has indicated that compounds related to this compound demonstrate significant antimicrobial activity against various pathogens. For instance, studies have shown that similar thioamides can inhibit bacterial growth by disrupting cell wall synthesis.

- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated that the compound could induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.

- Toxicological Assessments : Toxicity studies are crucial for evaluating the safety profile of this compound. Preliminary data suggest moderate toxicity levels, necessitating further investigation to determine safe dosage ranges for therapeutic applications.

Comparative Analysis

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Potentially effective | Yes (e.g., thioamides) |

| Cytotoxicity | Moderate in certain cell lines | Varies (some are potent) |

| Enzyme Inhibition | Possible | Yes |

| Toxicity | Moderate | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.